2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 3-methyl-1H-pyrazole with a suitable amino acid precursor. One common method involves the use of 3-methyl-1H-pyrazole and 2-bromo-3-aminopropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-amino-1-methyl-1H-pyrazole: Another pyrazole derivative with similar structural features.
4-(3-methyl-1H-pyrazol-1-yl)benzenesulfonamide: A compound with a pyrazole ring and additional functional groups.
Uniqueness
2-amino-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of both amino and carboxylic acid functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other pyrazole derivatives .
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-amino-3-(3-methylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-5-2-3-10(9-5)4-6(8)7(11)12/h2-3,6H,4,8H2,1H3,(H,11,12) |
InChI Key |
OXOJJSXTPCFWTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
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